molecular formula C16H14O5 B105106 Dibenzyl dicarbonate CAS No. 31139-36-3

Dibenzyl dicarbonate

Cat. No.: B105106
CAS No.: 31139-36-3
M. Wt: 286.28 g/mol
InChI Key: FHRRJZZGSJXPRQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Dibenzyl dicarbonate, also known as Dibenzyl pyrocarbonate , is primarily used as a reagent in organic synthesis reactions. Its primary targets are the hydroxyl (-OH) and amino (-NH) groups present in acidic compounds . It serves as a protective agent, preventing these groups from undergoing unintended reactions during the synthesis process .

Mode of Action

The compound interacts with its targets by introducing the Z-protecting group in amino acids . This interaction shields the -OH and -NH groups, thus controlling the course of the synthesis reaction . The exact mechanism of this interaction is complex and may vary depending on the specific conditions of the reaction.

Pharmacokinetics

Like other similar compounds, it is expected to have low bioavailability due to its large molecular weight and its tendency to undergo rapid chemical reactions.

Result of Action

The primary result of this compound’s action is the successful synthesis of the desired compound with the -OH and -NH groups effectively protected . This allows for more precise control over the synthesis process, leading to higher yields and fewer unwanted byproducts.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it decomposes at high temperatures, releasing harmful gases . Therefore, reactions involving this compound must be conducted under controlled temperature conditions. Additionally, it should be handled with care due to its potential hazards .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394645
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31139-36-3
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl Pyrocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of Dibenzyl Dicarbonate according to the research?

A1: The research paper highlights the use of this compound (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.

Q2: What advantages does this compound offer over existing carbobenzoxylating reagents?

A2: While the paper doesn't directly compare this compound to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.

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